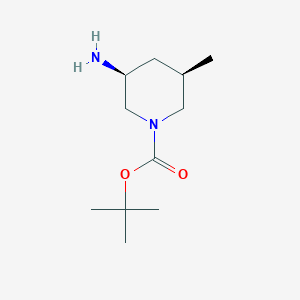

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLHWQMECGKRCY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpiperidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Drug Development

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate for developing drugs targeting neurological disorders and other conditions.

Case Study: Synthesis of Neurological Agents

Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases. For example, modifications to the piperidine ring have led to compounds with enhanced affinity for neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis due to its chiral centers. It can be used to produce other chiral amines and amino acids, which are essential in the synthesis of biologically active molecules.

Example of Application

A study demonstrated the use of this compound in a multi-step synthesis of a novel anti-cancer agent. The chirality provided by this compound was critical in achieving the desired biological activity .

Antidepressant Activity

Recent studies have explored the antidepressant properties of compounds derived from this compound. Initial findings suggest that these derivatives may modulate serotonin and norepinephrine levels in the brain.

Clinical Insights

In preclinical trials, certain derivatives showed promise in reducing depressive symptoms in animal models, indicating potential for future clinical development .

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group may influence its solubility and stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The compound’s structural analogues differ in substituents at the 5-position, significantly altering physicochemical properties (Table 1):

Table 1. Substituent-driven variations in piperidine derivatives.

Biological Activity

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, with the CAS number 1312810-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 214.31 g/mol

- Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : This compound has been studied for its role as an agonist or antagonist at specific receptors, which may include neurotransmitter receptors involved in mood regulation and cognitive functions.

- Enzymatic Inhibition : Its structure suggests potential inhibitory effects on enzymes that are crucial in metabolic pathways, particularly those related to neurochemistry and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant-like Effects : Animal studies have shown that this compound can produce effects similar to those of traditional antidepressants, potentially through serotonin receptor modulation.

- Neuroprotective Properties : It may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies and Research Findings

A review of the literature reveals several key studies:

- Study on Neurotransmitter Systems :

- Inhibition of Enzymatic Activity :

- Neuroprotective Effects in Models of Alzheimer's Disease :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, and how can diastereoselectivity be controlled?

- Methodological Answer : The synthesis of this compound often begins with chiral piperidine precursors. A common approach involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by stereoselective functionalization. For example, diastereoselective reduction of ketones or epoxides using catalysts like NaBH₄ with chiral ligands can enforce the (3S,5R) configuration . Phase-transfer catalysis (PTC) has also been employed for asymmetric synthesis of similar Boc-protected piperidines, improving reaction efficiency . Key intermediates, such as (5R,6S)-tert-butyl dihydropyridine derivatives, are critical for downstream modifications .

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The piperidine ring protons show distinct splitting due to axial/equatorial positions .

- ESI-MS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₁H₂₂N₂O₂: 230.1634 Da). Fragmentation patterns (e.g., loss of Boc group, m/z ~130) confirm structural motifs .

- Chiral HPLC : To verify enantiomeric purity, use columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy, as seen in analogous Boc-protected amines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 3-amino or 5-methyl positions (e.g., fluorination, alkylation) to assess steric/electronic effects. Analogous studies on tert-butyl piperidine carboxylates show that substituents on the piperidine ring modulate target binding .

- Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or receptor-binding studies. Use X-ray crystallography (SHELX-refined structures) to correlate activity with 3D conformations .

Q. How can contradictory data in synthetic yields or stereochemical outcomes be resolved?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. DCM) and temperatures. For example, low-temperature (–78°C) lithiation improves stereocontrol in Boc-piperidine systems .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. Conflicting yields may arise from competing pathways (e.g., over-reduction of ketones) .

Q. What computational strategies are effective for modeling the compound’s conformational dynamics and target interactions?

- Methodological Answer :

- Docking Studies : Employ software like AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding modes. The tert-butyl group often occupies hydrophobic pockets .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study intramolecular H-bonding (e.g., between NH₂ and carbonyl groups) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.